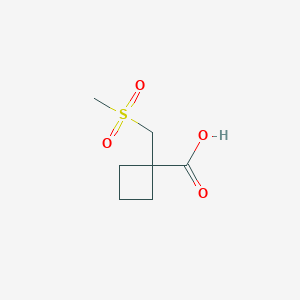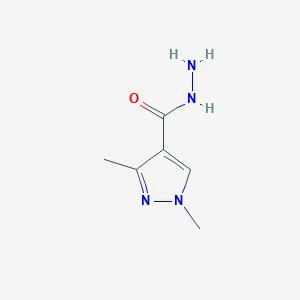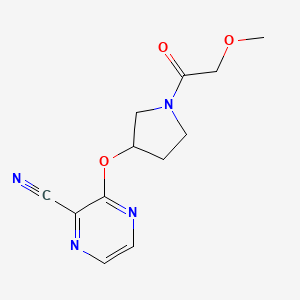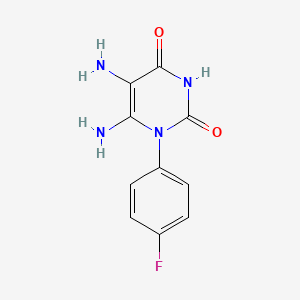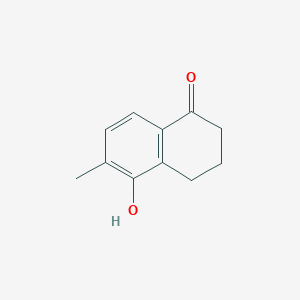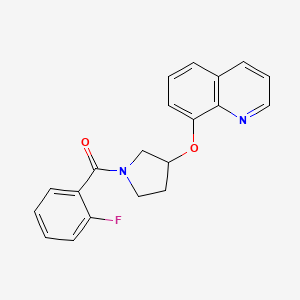
(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17FN2O2 and its molecular weight is 336.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Properties and Theoretical Study
A study conducted by Al-Ansari (2016) investigated the spectroscopic properties of compounds similar to "(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone", focusing on their electronic absorption, excitation, and fluorescence properties. The research highlighted the compounds' dual fluorescence in non-polar and polar solvents and provided insights based on quantum chemistry calculations. This study contributes to understanding the effects of structure and environment on the spectroscopic behaviors of these compounds, which is crucial for their application in fluorescent materials or sensors (Al-Ansari, 2016).
Crystal Structure and DFT Study
Another significant contribution to the field is the work by Huang et al. (2021), which delved into the synthesis, crystal structure, and density functional theory (DFT) study of boric acid ester intermediates with benzene rings, closely related to the chemical structure . This research provides detailed insights into the molecular structures, electrostatic potential, and physicochemical properties of the compounds through crystallographic and conformational analyses, supporting their potential use in materials science and pharmaceutical chemistry (Huang et al., 2021).
Tubulin Polymerization Inhibitors
In the field of medicinal chemistry, Srikanth et al. (2016) explored the design, synthesis, and biological evaluation of 2-anilino-3-aroylquinolines, which share structural similarities with "this compound". These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, showcasing the potential of such molecules in cancer therapy (Srikanth et al., 2016).
Fluorescence Sensing of Zinc Ions
Park et al. (2015) synthesized a chemosensor based on quinoline, which is relevant to the structural framework of "this compound". This sensor demonstrated significant fluorescence enhancement upon binding with zinc ions, indicating its application in detecting and quantifying Zn2+ in biological and aqueous samples. Such studies are vital for developing new sensors for environmental and biological monitoring (Park et al., 2015).
Properties
IUPAC Name |
(2-fluorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-8-2-1-7-16(17)20(24)23-12-10-15(13-23)25-18-9-3-5-14-6-4-11-22-19(14)18/h1-9,11,15H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVMOKTHNHXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
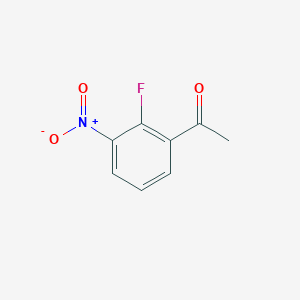
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2651170.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)
![N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2651174.png)
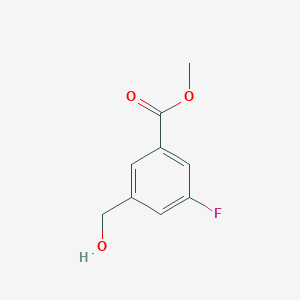
![1-Methyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651177.png)

